metatinib - 1174046-72-0

metatinib

Catalog Number: EVT-263135
CAS Number: 1174046-72-0
Molecular Formula: C23H15ClF2N4O3
Molecular Weight: 468.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metatinib is a small molecule tyrosine kinase inhibitor (TKI) that demonstrates inhibitory activity against c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) [, , ]. It is primarily utilized in preclinical research to investigate its potential as an anti-cancer agent and its role in modulating the tumor microenvironment [, ].

Mechanism of Action

Metatinib primarily functions by inhibiting the activity of c-MET and VEGFR2, two receptor tyrosine kinases involved in various cellular processes, including cell growth, survival, and angiogenesis [, , ]. By inhibiting these kinases, Metatinib disrupts downstream signaling pathways that contribute to tumor progression and metastasis [, ].

Research suggests that Metatinib's efficacy extends beyond its primary targets, impacting multiple signaling pathways within the tumor microenvironment. These include focal adhesion kinases, SRC family kinases, STAT3, and p38 MAP kinases, all of which play a role in tumor-associated macrophage (TAM) polarization [, ]. Metatinib has been shown to inhibit TAM polarization, potentially by disrupting the complex signaling cascades involved in this process [, ].

Applications

Cancer Research

  • Triple-negative breast cancer: In mouse models, Metatinib demonstrated an ability to suppress tumor growth, suggesting its potential as a therapeutic option for this aggressive breast cancer subtype [, ].
  • Osteosarcoma: Research suggests that Metatinib may be effective in overcoming resistance to anlotinib, another anti-cancer drug, in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway [].

Modulating the Tumor Microenvironment

  • Inhibiting TAM polarization: Metatinib effectively inhibits the polarization of macrophages towards a pro-tumoral phenotype, suggesting its potential to reprogram the tumor microenvironment and enhance anti-tumor immunity [, ].

Tool Compound in Biological Research

  • Studying macrophage efferocytosis: Research indicates that Metatinib inhibits macrophage efferocytosis, the process by which macrophages engulf and clear apoptotic cells []. This suggests its potential use in studies investigating the role of efferocytosis in various physiological and pathological processes.
Future Directions

Clinical Development:

  • Further clinical trials: While early-phase clinical trials in humans have been conducted [, ], further investigations are necessary to determine the optimal dosage, efficacy, and safety profile of Metatinib for various cancer types.

BMS-794833

  • Compound Description: BMS-794833 is a multi-targeted kinase inhibitor. [] It effectively inhibits the polarization of tumor-associated macrophages (TAMs), diminishes their pro-tumoral characteristics, and impedes tumor growth in mouse models of triple-negative breast cancer. [, ] While its primary targets are MET and VEGFR2, its impact stems from its influence on multiple signaling pathways, including focal adhesion kinases, SRC family kinases, STAT3, and p38 MAP kinases. [, ] BMS-794833 has also been shown to directly bind to and inhibit MERTK, thereby inhibiting macrophage efferocytosis. []

SCR-1510

  • Compound Description: SCR-1510 is the primary reactive metabolite of Metatinib. [] Pharmacokinetic assessments indicate that following single-dose administration, Metatinib is rapidly absorbed and metabolized into SCR-1510. [] SCR-1510 reaches its maximum concentration within approximately 2.0-3.0 hours, and its terminal elimination half-life ranges from 8 to 14 hours. []
  • Relevance: SCR-1510 is directly derived from Metatinib through metabolism. [] Understanding the pharmacokinetic properties of SCR-1510 is crucial for interpreting the in vivo effects of Metatinib. []

Anlotinib

  • Compound Description: Anlotinib is a multi-target tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit. []
  • Relevance: While structurally distinct from Metatinib, anlotinib is relevant because BMS-794833 has been shown to combat Anlotinib resistance in osteosarcoma. [] This suggests potential interplay between the pathways targeted by these compounds and highlights the importance of understanding drug resistance mechanisms.

BMS-817378

  • Compound Description: BMS-817378 is a novel prodrug of the dual Met/VEGFR-2 inhibitor BMS-794833. []
  • Relevance: As a prodrug of BMS-794833, BMS-817378 represents a different approach to delivering the active compound, potentially influencing its pharmacokinetic and pharmacodynamic properties. It underscores the ongoing development of compounds targeting Met and VEGFR2, similar to Metatinib. []

BL001

  • Compound Description: BL001 is described as an orally bioavailable tyrosine kinase inhibitor targeting the BCR-ABL fusion oncoprotein. [] It is suggested to potentially inhibit the BCL-ABL protein, potentially leading to decreased tumor cell proliferation and increased apoptosis. [] This fusion protein, associated with chronic myeloid leukemia and acute lymphoblastic leukemia, exhibits constitutively active tyrosine kinase activity, contributing to abnormal cell division and proliferation. []

Properties

CAS Number

1174046-72-0

Product Name

BMS-794833

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C23H15ClF2N4O3

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32)

InChI Key

PDYXPCKITKHFOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS794833; BMS-794833; BMS 794833

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.